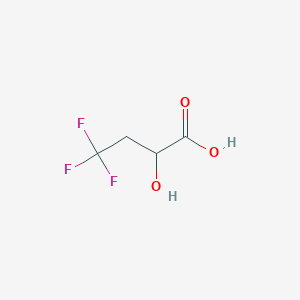
4,4,4-Trifluoro-2-hydroxybutanoic acid
Vue d'ensemble
Description
4,4,4-Trifluoro-2-hydroxybutanoic acid (CAS Number: 879090-39-8) is a synthetic compound with potential applications in various fields of research and industry. It has a molecular weight of 158.08 and is typically a white to yellow solid .
Molecular Structure Analysis
The molecular formula of 4,4,4-Trifluoro-2-hydroxybutanoic acid is C4H5F3O3 . The Inchi Code is 1S/C4H5F3O3/c5-4(6,7)1-2(8)3(9)10/h2,8H,1H2,(H,9,10) .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-2-hydroxybutanoic acid is a white to yellow solid . It has a molecular weight of 158.08 and a molecular formula of C4H5F3O3 .Applications De Recherche Scientifique
Synthesis of Chiral Dendrimers
(S)-4,4,4-Trifluoro-3-hydroxybutanoic acid has been used in the synthesis of second-generation trifluoromethyl-substituted chiral dendrimers. These dendrimers, characterized by NMR and mass spectroscopy, have surfaces covered with MeO or allyloxy groups. The dendrimers exhibit interesting features in 19F-NMR signals due to constitutional heterotopicities (Greiveldinger & Seebach, 1998).
Enantioselective Synthesis
The compound has been employed in enantioselective synthesis processes. For example, asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid using a sequence involving Sharpless asymmetric dihydroxylation (Jiang, Qin & Qing, 2003). Another instance is its transformation into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate through rhodium-catalyzed hydrogenation (Kuroki, Asada & Iseki, 2000).
Development of Fluorinated Amino Acids
4,4,4-Trifluoro-2-hydroxybutanoic acid serves as a starting material in stereoselective syntheses of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, which are synthesized from 4,4,4-trifluoro-3-methylbutanoic acid (Pigza, Quach & Molinski, 2009).
Preparative Methods and Resolutions
Various preparative methods and resolutions have been developed for this compound. An efficient method of preparing (R)- and (S)-4,4,4-trifluoro-3-hydroxybutanoic acid using resolution with (R)- or (S)-1-phenylethylamine has been reported (Ács, Bussche & Seebach, 2006).
Role in Enantioselective and Asymmetric Synthesis
The acid is pivotal in enantioselective and asymmetric synthesis. Examples include the preparation of nonproteinogenic amino acids (Weinges & Kromm, 1985), and the asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid (Soloshonok, Ohkura & Yasumoto, 2006).
Synthesis of Trifluoromethylated Amines and Amino Acids
The compound is also used in the Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines, leading to the stereoselective synthesis of functionalized α-trifluoromethylamines, and consequently, trifluoromethylated α- and β-amino acids (Lebouvier, Laroche, Huguenot & Brigaud, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)1-2(8)3(9)10/h2,8H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKVOERQNLHPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2-hydroxybutanoic acid | |
CAS RN |
879090-39-8 | |
| Record name | 4,4,4-trifluoro-2-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

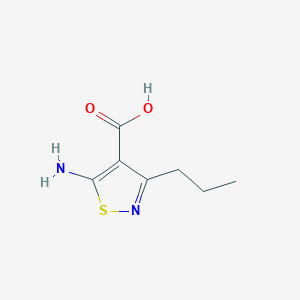
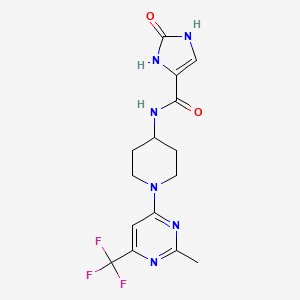
![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)
![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)


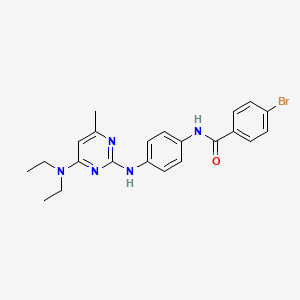
![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)
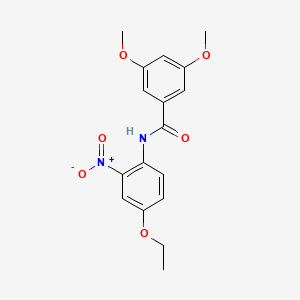
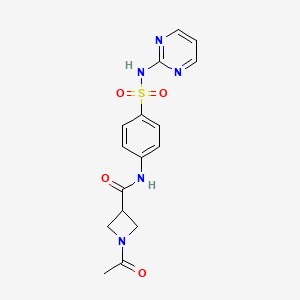
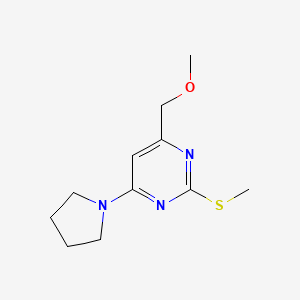
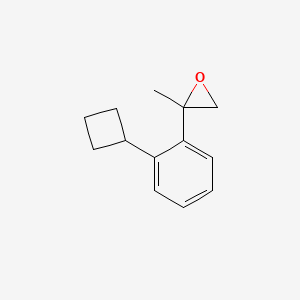
![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)
![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide](/img/structure/B2389388.png)